molecular formula C8H15ClO2S B2487253 (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride CAS No. 2287339-47-1

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2487253
CAS No.: 2287339-47-1
M. Wt: 210.72
InChI Key: DFFFCWWXSZVXNV-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride: is an organic compound with the molecular formula C8H15ClO2S. It is a derivative of methanesulfonyl chloride, featuring a cyclobutyl ring substituted with three methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (1,3,3-Trimethylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemistry: (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the sulfonyl group into various molecules. It is also used in the preparation of sulfonamide-based drugs and other bioactive compounds.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function. It is also used in the development of pharmaceuticals, particularly those involving sulfonamide moieties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler analog with a similar reactivity profile.

    Trifluoromethanesulfonyl chloride: A more reactive analog due to the presence of electron-withdrawing trifluoromethyl groups.

    Benzenesulfonyl chloride: An aromatic analog with different reactivity due to the presence of the benzene ring.

Uniqueness: (1,3,3-Trimethylcyclobutyl)methanesulfonyl chloride is unique due to the presence of the cyclobutyl ring with three methyl groups, which imparts steric hindrance and influences its reactivity compared to simpler sulfonyl chlorides.

Properties

IUPAC Name

(1,3,3-trimethylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-7(2)4-8(3,5-7)6-12(9,10)11/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFFCWWXSZVXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287339-47-1
Record name (1,3,3-trimethylcyclobutyl)methanesulfonyl chloride
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